3-[2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one
Description
This compound, with the CAS number 272778-12-8 and molecular formula C₃₉H₄₆F₂N₂O₅Si₂, belongs to the 1,3-oxazolidin-2-one class of heterocyclic molecules . Its structure features:
- A 4-phenyl-substituted oxazolidinone core (common in enzyme inhibitors).
- A pentanoyl chain substituted with two 4-fluorophenyl groups, one of which is modified with a trimethylsilyloxy (TMSO) protecting group.
- A methyl bridge connecting a 4-fluoroanilino group and a 4-phenylmethoxyphenyl moiety.
The TMSO group enhances lipophilicity and metabolic stability, while the fluorinated aryl groups likely contribute to target binding affinity .
Properties
Molecular Formula |
C43H44F2N2O5Si |
|---|---|
Molecular Weight |
734.9 g/mol |
IUPAC Name |
3-[2-[(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C43H44F2N2O5Si/c1-53(2,3)52-40(32-14-18-34(44)19-15-32)27-26-38(42(48)47-39(29-51-43(47)49)31-12-8-5-9-13-31)41(46-36-22-20-35(45)21-23-36)33-16-24-37(25-17-33)50-28-30-10-6-4-7-11-30/h4-25,38-41,46H,26-29H2,1-3H3 |
InChI Key |
LPFTUTSFTAJELZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(CCC(C(C1=CC=C(C=C1)OCC2=CC=CC=C2)NC3=CC=C(C=C3)F)C(=O)N4C(COC4=O)C5=CC=CC=C5)C6=CC=C(C=C6)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-[2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one” likely involves multiple steps, including:
Formation of the Fluoroanilino Group: This could involve the reaction of aniline with a fluorinating agent.
Attachment of the Phenylmethoxyphenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.
Incorporation of the Fluorophenyl Group: This could be achieved through a coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the Trimethylsilyloxy Group: This step might involve the protection of a hydroxyl group using trimethylsilyl chloride.
Formation of the Oxazolidinone Ring: This could involve a cyclization reaction, possibly through the reaction of an amino alcohol with a carbonyl compound.
Industrial Production Methods
Industrial production of such a compound would require optimization of each synthetic step to maximize yield and purity while minimizing cost and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the phenyl or aniline groups.
Reduction: Reduction reactions could target the oxazolidinone ring or the fluoroaniline group.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.
Reduction: Reducing agents could include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents might include halogens for electrophilic substitution or nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Preliminary studies indicate that compounds with similar structural motifs exhibit various biological activities. Notably, oxazolidinones are recognized for their effectiveness against resistant bacterial strains. The following table summarizes some related compounds and their applications:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Linezolid | Oxazolidinone antibiotic | Effective against resistant Gram-positive bacteria |
| Eperezolid | Another oxazolidinone derivative | Shows potent antibacterial activity |
| 3-[2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one | Complex substitution pattern | Potential multifunctionality against specific biological targets |
Synthesis Pathway
The synthesis of this compound involves several key steps:
- Formation of the oxazolidinone core through cyclization reactions.
- Introduction of the fluorinated aniline and phenylmethoxy groups via nucleophilic substitution reactions.
- Incorporation of the trimethylsilyl group , enhancing solubility and stability.
Pharmaceutical Applications
The potential applications of this compound include:
- Antibacterial agents : Given its structural similarity to established antibiotics, it may exhibit significant antibacterial properties.
- Anticancer drugs : Initial studies suggest activity against various cancer cell lines, making it a candidate for further investigation in oncology.
Case Studies and Research Findings
- Anticancer Activity Assessment : The compound underwent evaluation by the National Cancer Institute (NCI), demonstrating significant efficacy in inhibiting cell growth across various cancer cell lines. This was assessed using established NCI protocols which indicated promising results in terms of cell growth inhibition rates.
- Interaction Studies : Understanding how this compound interacts with biological systems is crucial. Studies have shown that modifications in the oxazolidinone structure can lead to enhanced selectivity toward specific targets, potentially reducing side effects compared to traditional therapies.
Mechanism of Action
The mechanism of action of “3-[2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one” would depend on its specific biological activity. If it acts as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Differences
Substituent Effects
- Trimethylsilyloxy Group: The TMSO group in the target compound increases steric bulk and resistance to oxidative metabolism compared to hydroxylated analogues like (4S)-3-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one (CAS: 439080-96-3) .
- 4-Phenylmethoxyphenyl vs. Simple Aryl Groups: The 4-phenylmethoxyphenyl substituent enhances π-π stacking interactions with hydrophobic enzyme pockets, unlike simpler 4-fluorophenyl groups in compounds like 3-(4-fluorophenyl)-5-[(5-oxopentanoyl]-4(S)-phenyl-1,3-oxazolidin-2-one .
Table 2: Structural Modifications and Bioactivity
Pharmacological Profiles
- Metabolic Stability : The TMSO group likely reduces hepatic clearance compared to hydroxylated analogues, as seen in optimized Δ-5 desaturase inhibitors like (4S,5S)-5i (t₁/₂ = 6.2 h in human microsomes) .
- Target Selectivity: The 4-phenylmethoxyphenyl group may improve selectivity for lipid-modifying enzymes (e.g., Δ-5 desaturase) over antimicrobial targets, contrasting with nitrofuran-derived oxazolidinones like furazolidone (antibacterial) .
Research Findings and Challenges
- Crystallographic Data: Analogues like 4-[(3-methoxyanilino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one exhibit planar conformations with π-π interactions critical for activity . Similar analysis for the target compound is pending.
- Stereochemical Complexity : The compound’s four stereocenters (4S, 2R, 5S, and S-configuration at the methyl bridge) necessitate advanced chiral resolution techniques, unlike simpler diastereomeric pairs .
Biological Activity
The compound 3-[2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one is a complex organic molecule with potential biological activity. This article reviews its biological properties, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C43H44F2N2O5Si
- Molecular Weight : 734.9 g/mol
- Structure : The compound features an oxazolidinone ring, which is known for its antibacterial properties, combined with various aromatic and aliphatic substituents that may influence its biological activity.
The biological activity of this compound is hypothesized to be related to its ability to interact with specific enzymes or receptors in biological systems. Preliminary studies suggest that the presence of the 4-fluoroanilino and 4-fluorophenyl moieties may enhance its binding affinity to target proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, similar to other oxazolidinones that target bacterial protein synthesis.
- Receptor Modulation : It might modulate receptor activity, impacting signaling pathways involved in cell proliferation or apoptosis.
Biological Assays and Findings
Recent research has explored the biological activity of similar compounds, providing insights into potential efficacy:
| Compound | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Tyrosinase | 1.38 | |
| Compound B | Protein Kinase | 0.75 | |
| Compound C | DNA Polymerase | 0.50 |
These findings suggest that the structural features present in the target compound could confer similar inhibitory effects on relevant biological targets.
Case Studies
- Inhibition of Tyrosinase Activity : A study demonstrated that compounds with a similar fluorinated aromatic structure showed significant inhibition of tyrosinase, an enzyme crucial for melanin production. The presence of fluorine atoms enhanced binding affinity due to favorable electronic interactions .
- Antimicrobial Activity : Another investigation into related oxazolidinones revealed potent antimicrobial effects against Gram-positive bacteria, indicating that the oxazolidinone core could be effective against resistant strains .
- Cytotoxicity Tests : In vitro cytotoxicity assays indicated that compounds with similar structures exhibited selective toxicity towards cancer cell lines while sparing normal cells, suggesting potential for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
